![molecular formula C17H19NO2 B289885 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289885.png)
2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, also known as PNU-69176E, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one is not fully understood, but it is believed to act on the cholinergic system in the brain. 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one is a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory. By enhancing the activity of this receptor, 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one may improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, enhance synaptic plasticity, and protect against oxidative stress and inflammation. In addition, 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one is its specificity for the alpha7 nicotinic acetylcholine receptor, which reduces the risk of off-target effects. In addition, 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been shown to have a good safety profile in animal studies. However, one of the limitations of 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one is its moderate yield and purity, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the long-term effects of 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one on cognitive function and neurodegeneration. In addition, further studies are needed to explore the potential therapeutic applications of 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one in other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion
In conclusion, 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one is a promising compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its specificity for the alpha7 nicotinic acetylcholine receptor and its neuroprotective effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a tetrahydroisoquinoline intermediate, which is then cyclized to form the target compound. The yield of the synthesis process is moderate, and the purity of the compound can be improved through further purification steps.
Wissenschaftliche Forschungsanwendungen
2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been investigated for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Studies have shown that 2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has neuroprotective effects, enhances cognitive function, and improves motor function in animal models of these diseases.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
7-methoxy-3,3a,3b,4,5,11-hexahydro-2H-naphtho[1,2-g]indolizin-1-one |
InChI |
InChI=1S/C17H19NO2/c1-20-12-3-5-13-11(10-12)2-4-15-14(13)8-9-18-16(15)6-7-17(18)19/h3,5,8,10,15-16H,2,4,6-7,9H2,1H3 |
InChI-Schlüssel |
QBJKBVVHEJELFC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=CCN4C(C3CC2)CCC4=O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=CCN4C(C3CC2)CCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



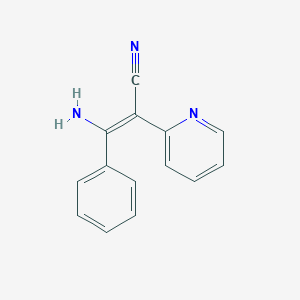
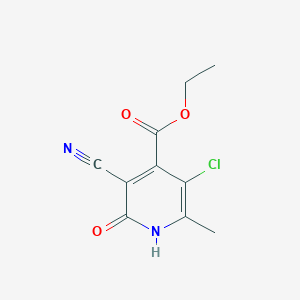
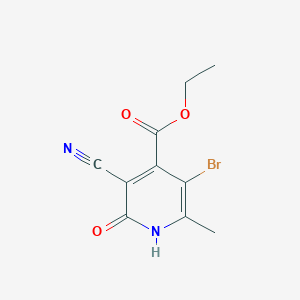
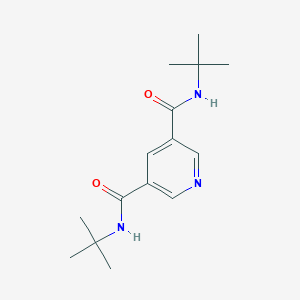
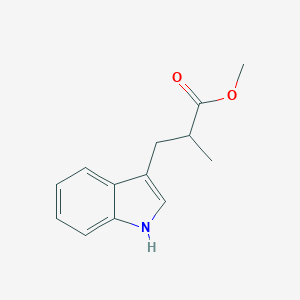
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
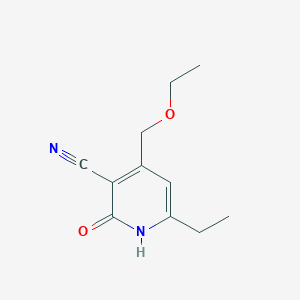
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
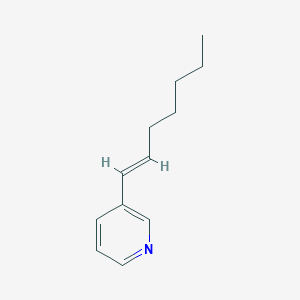
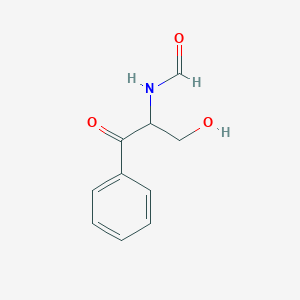
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)